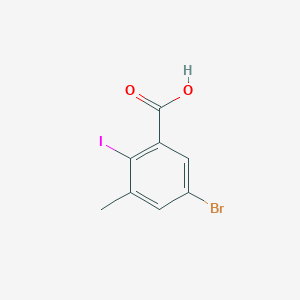

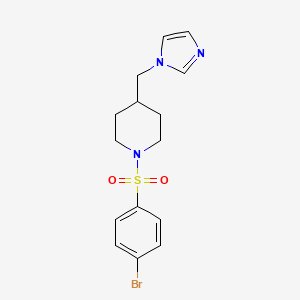

![molecular formula C12H18Cl2N2 B2987187 1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride CAS No. 2197056-45-2](/img/structure/B2987187.png)

1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride (also known as 1,3-DHP) is an organic compound with a unique chemical structure and a wide range of applications. It is a member of the piperidine family of compounds, and is composed of a spirocyclic ring structure with an indole ring attached to a piperidine ring. 1,3-DHP has been extensively studied due to its potential applications in synthetic chemistry and biochemistry. It is a versatile compound that can be used as a building block in organic synthesis, and has been used to synthesize a variety of compounds, including biologically active compounds such as pharmaceuticals and natural products. 1,3-DHP also has potential applications in the study of biochemical and physiological processes, as it is capable of binding to various biomolecules and modulating their activity. In

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

1,3-Dihydrospiro[indole-2,4'-piperidine] derivatives have been explored for their synthetic versatility and reactivity. Shachkus and Degutis (1988) demonstrated that these derivatives could be obtained through the reaction of 2-methylene-2,3-dihydro-1H-indole derivatives with acrylamide in proton-containing solvents, leading to compounds that exhibit interesting chemical properties (Shachkus & Degutis, 1988). Furthermore, the reaction of these derivatives with perchloric acid results in the formation of 2-(3-Carbamoylpropyl)-3H-indolium perchlorates, indicating their potential for further chemical transformations.

Antitumor and Antimicrobial Applications

The antitumor and antimicrobial applications of spiro compounds related to 1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride have been a focus of recent research. Girgis et al. (2015) synthesized antitumor active dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-diones through azomethine ylide cycloaddition reactions, showing higher potency against certain cancer cell lines compared to standard references like cisplatin and doxorubicin hydrochloride (Girgis et al., 2015). Dandia, Jain, and Laxkar (2013) reported the synthesis of highly functionalized dispiro heterocycles with good to excellent yields, which exhibited notable antimicrobial and antitubercular activities (Dandia, Jain, & Laxkar, 2013).

Pharmaceutical Research

In pharmaceutical research, the structural motif of spiro[indoline-3,4'-piperidine] has been identified as significant due to its presence in numerous bioactive compounds. Novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were designed and synthesized, showing efficacy as c-Met/ALK dual inhibitors with potential antitumor activities (Jingrong Li et al., 2013). Additionally, novel spiropiperidines have been evaluated for their potential as antidepressants, with some derivatives showing marked activity in in vivo assays, suggesting their atypical profile compared to traditional tricyclic antidepressants (H. Ong et al., 1983).

Methodological Advancements

Methodological advancements in the synthesis of spiro compounds related to 1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride have been reported, including diastereoselective syntheses of spiro[indoline-3,4'-pyridin]-2-yl)carbamates via AgOTf/Ph3P-catalyzed tandem cyclizations, demonstrating the efficiency and versatility of synthetic strategies for accessing complex spirostructures (Guoduan Liang et al., 2020).

Propiedades

IUPAC Name |

spiro[1,3-dihydroindole-2,4'-piperidine];dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.2ClH/c1-2-4-11-10(3-1)9-12(14-11)5-7-13-8-6-12;;/h1-4,13-14H,5-9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNQCAAEYQYIQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC3=CC=CC=C3N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2987107.png)

![3-(2-fluorophenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987110.png)

![2-(3,4-dimethoxyphenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2987115.png)

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987116.png)

![4-ethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2987119.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2987122.png)

![N-[2-[[2-(5-Nitroquinolin-8-yl)oxyacetyl]amino]ethyl]prop-2-enamide](/img/structure/B2987126.png)